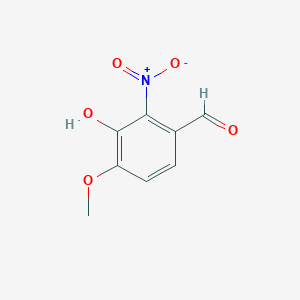

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-3-2-5(4-10)7(8(6)11)9(12)13/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAKQVOAWQEVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277964 | |

| Record name | 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-92-0 | |

| Record name | 6284-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of a robust and reliable synthesis pathway for this compound (CAS 6284-92-0). This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its unique arrangement of functional groups—aldehyde, hydroxyl, and nitro—which allow for complex molecular construction.[1] The primary challenge in its synthesis lies in achieving the correct regioselectivity during the nitration of the aromatic ring. This document details a multi-step, field-proven pathway starting from isovanillin, which employs a protecting group strategy to ensure the desired 2-nitro isomer is formed with high purity and yield. The causality behind each experimental choice is explained, and detailed, step-by-step protocols are provided for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is an aromatic aldehyde whose utility is derived from its specific substitution pattern. The molecule's IUPAC name is 3-hydroxy-4-methoxybenzaldehyde, and it is a structural isomer of the more common vanillin.[2] The synthesis of its 2-nitro derivative is primarily achieved through the electrophilic aromatic substitution (nitration) of the precursor, isovanillin.

However, direct nitration of isovanillin presents a significant regiochemical challenge. The isovanillin ring is strongly activated by two electron-donating groups: a hydroxyl group at C3 and a methoxy group at C4. Both are powerful ortho-, para-directors, meaning the incoming electrophile (the nitronium ion, NO₂⁺) could potentially add at C2, C5, or C6. Direct nitration often leads to a mixture of isomers, including the 5-nitro and 6-nitro derivatives, which are difficult and costly to separate.

To overcome this, a more controlled and authoritative pathway involves a three-step sequence:

-

Protection: The highly activating and acidic C3-hydroxyl group is protected, typically as an acetate ester. This moderates its directing influence and prevents unwanted side reactions.

-

Nitration: The protected intermediate is nitrated. The acetyl group still directs ortho-, para-, but its moderated influence, combined with steric factors, favors the introduction of the nitro group at the C2 position.

-

Deprotection: The protecting acetyl group is removed via hydrolysis to yield the pure this compound.

This strategic approach, outlined in synthetic literature, ensures high regioselectivity and provides a reliable route for producing the target molecule on a laboratory scale.[3]

Caption: A three-step synthesis pathway for this compound.

Mechanistic Insights: The Rationale for Regiocontrol

The core of this synthesis is the nitration step. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the potent electrophile, the nitronium ion (NO₂⁺).

Causality of Experimental Choice: The decision to protect the C3-hydroxyl group is the most critical aspect of this synthesis. In an unprotected isovanillin molecule, the C3-OH is the most powerful activating group, strongly directing the incoming nitronium ion to its ortho (C2, C4) and para (C6) positions. This leads to a mixture of products. By converting the hydroxyl to an acetoxy group (-OAc), its electron-donating ability is reduced. The acetoxy group is still an ortho-, para-director, but its influence is less pronounced, allowing steric and other electronic factors to favor substitution at the C2 position, which is ortho to the acetoxy group but meta to the methoxy group.

Caption: The core mechanism of electrophilic aromatic substitution (nitration).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Safety First: All procedures involving concentrated acids (sulfuric, nitric) and organic solvents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Nitration reactions are highly exothermic and require careful temperature control.

Quantitative Data: Reagents and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| Isovanillin | C₈H₈O₃ | 152.15 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Protecting Agent |

| Pyridine | C₅H₅N | 79.10 | Catalyst/Base |

| Nitric Acid (70%) | HNO₃ | 63.01 | Nitrating Agent |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Nitrating Catalyst |

| Sodium Hydroxide | NaOH | 40.00 | Deprotection Reagent |

| Final Product | C₈H₇NO₅ | 197.15 | Target Molecule |

| Property | Value | Reference |

| Melting Point | 147-148 °C | [1] |

| Boiling Point | 343.1 °C (Predicted) | [1] |

| Appearance | Solid | [4] |

| Storage | 2-8°C, under inert gas, sealed, and dry. | [1][5] |

Step 1: Protection of Isovanillin (Acetylation)

Rationale: This step converts the reactive phenolic hydroxyl into a less reactive acetate ester, guiding the subsequent nitration to the desired position.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (65.7 mmol) of isovanillin in 50 mL of pyridine.

-

Reaction: Cool the solution in an ice bath to 0-5 °C. Slowly add 7.6 mL (8.2 g, 80.3 mmol) of acetic anhydride dropwise to the stirred solution.

-

Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water. A white solid, 3-acetoxy-4-methoxybenzaldehyde, will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual pyridine, and dry the product under vacuum.

Step 2: Nitration of 3-Acetoxy-4-methoxybenzaldehyde

Rationale: This is the key step where the nitro group is introduced. Using a protected substrate and low temperatures ensures high regioselectivity for the C2 position and prevents over-nitration or degradation. This protocol is adapted from standard low-temperature nitration procedures for activated aromatic compounds.[6][7]

-

Setup: In a three-necked flask fitted with a dropping funnel and a thermometer, add 10.0 g (51.5 mmol) of the dried 3-acetoxy-4-methoxybenzaldehyde from Step 1. Dissolve it in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath to cool the solution to 0 °C.

-

Nitrating Agent: While maintaining vigorous stirring and keeping the temperature below 5 °C, slowly add a pre-cooled mixture of 4.5 mL of concentrated nitric acid (70%) and 4.5 mL of concentrated sulfuric acid (98%) dropwise over 30 minutes.

-

Reaction: Once the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the formation of the product by TLC.

-

Quenching: Very slowly and carefully, pour the reaction mixture onto 250 g of crushed ice with stirring. A pale yellow solid will precipitate.

-

Isolation: Allow the ice to melt completely, then collect the solid product (3-acetoxy-4-methoxy-2-nitrobenzaldehyde) by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).

Step 3: Deprotection of the Acetyl Group (Hydrolysis)

Rationale: The final step removes the protecting group to reveal the free hydroxyl group, yielding the target molecule. The procedure is based on standard ester hydrolysis protocols.[8]

-

Setup: Place the crude, moist solid from Step 2 into a flask containing a solution of 10.0 g (250 mmol) of sodium hydroxide in 100 mL of water.

-

Reaction: Heat the resulting slurry on a steam bath or in a water bath at approximately 70-80 °C for 15-20 minutes with stirring. The solid should dissolve as the hydrolysis proceeds.

-

Acidification: Cool the reaction mixture in an ice bath. While stirring, slowly acidify the solution by adding 6 M hydrochloric acid until the pH is approximately 1-2. A light yellow solid of this compound will precipitate.

-

Isolation: Collect the final product by vacuum filtration and wash it with a small amount of ice-cold water.

-

Purification: For high purity, the crude product should be recrystallized from an appropriate solvent system, such as an ether/cyclohexane mixture or aqueous ethanol, to yield light yellow crystals.[8] Dry the purified product in a vacuum oven.

Conclusion and Trustworthiness

The described three-step synthesis pathway provides a logical and validated method for producing this compound. The use of a protecting group strategy is a classic and trustworthy chemical technique to solve the challenge of regioselectivity in the nitration of highly activated phenols. Each protocol is designed as a self-validating system, with clear endpoints that can be monitored by standard techniques like TLC. By explaining the causality behind each step—from protection to control exothermicity—this guide equips researchers with the necessary expertise to confidently and safely execute this synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. 3-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. aca.unram.ac.id [aca.unram.ac.id]

- 8. prepchem.com [prepchem.com]

physicochemical properties of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Introduction

This compound (CAS No: 6284-92-0) is a substituted aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis.[1] Its unique molecular architecture, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile building block for constructing complex molecules.[1] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of its essential physicochemical properties. Understanding these characteristics is paramount for its effective handling, reaction optimization, and application in the synthesis of high-value compounds, including pharmaceuticals, agrochemicals, and novel materials.[1]

The strategic placement of an electron-withdrawing nitro group ortho to the aldehyde and meta to the hydroxyl group, combined with the electron-donating methoxy group, creates a unique electronic and steric environment that dictates the molecule's reactivity and physical behavior. This document will delve into these properties, providing both established data and the standardized experimental protocols for their validation.

Caption: Chemical structure of this compound.

Part 1: Core Molecular and Physical Data

A precise understanding of a compound's fundamental properties is the bedrock of its application. The data presented below are essential for stoichiometric calculations, analytical method development, and safety assessments.

Table 1: Chemical Identifiers and Molecular Formula

| Identifier | Value |

| CAS Number | 6284-92-0[1][2] |

| Molecular Formula | C₈H₇NO₅[1][3] |

| Molecular Weight | 197.15 g/mol [1] |

| InChI Key | SJAKQVOAWQEVJV-UHFFFAOYSA-N[3] |

| Synonyms | 2-Nitro-3-hydroxy-4-methoxybenzaldehyde[3] |

Table 2: Key Physicochemical Properties

| Property | Value | Significance |

| Melting Point | 147-148 °C[1][4] | Indicates the compound is a stable solid at ambient temperatures with moderate crystal lattice energy. |

| Boiling Point | 343.1 °C (at 760 mmHg)[1][5] | High boiling point reflects strong intermolecular forces, including hydrogen bonding from the hydroxyl group. |

| Flash Point | 161.3 °C[5] | Important for assessing fire hazard during handling and scale-up operations. |

| Appearance | Solid[3] | Defines the physical state for handling, storage, and formulation. |

| Storage | 2-8°C, sealed, dry, under inert gas[1][5] | Recommended conditions to maintain chemical stability and prevent degradation. |

Part 2: Solubility, Partitioning, and Acidity

These properties are critical predictors of a molecule's behavior in both chemical and biological systems, influencing everything from reaction solvent selection to pharmacokinetic profiles in drug discovery.

Solubility Profile

This compound is reported to be insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones.[5] This behavior is a direct consequence of its molecular structure. While the polar hydroxyl, nitro, and aldehyde groups can engage in hydrogen bonding, their influence is counteracted by the predominantly non-polar aromatic ring, leading to poor affinity for the highly polar water matrix. Conversely, it readily dissolves in organic solvents that can accommodate both its polar and non-polar features.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial metric for estimating a molecule's lipophilicity. For this compound, the LogP is reported as 2.00 .[2]

-

Expert Insight: A LogP value of 2.00 suggests a balanced hydrophilic-lipophilic character. In the context of drug development, this value is favorable, as it often correlates with good membrane permeability and absorption, falling within the desired range suggested by frameworks like Lipinski's Rule of Five. It indicates that the molecule can efficiently partition from an aqueous phase (like the extracellular matrix) into a lipid phase (like a cell membrane).

Caption: Conceptual diagram of the octanol-water partition coefficient (LogP).

Acidity (pKa)

The predicted pKa for this compound is 7.03 .[5]

-

Mechanistic Explanation: This acidity is attributed to the phenolic hydroxyl group. Its acidity is significantly enhanced (pKa is lowered) by the presence of two strong electron-withdrawing groups: the ortho-nitro group and the para-aldehyde group. These groups stabilize the resulting phenoxide anion through resonance and inductive effects, facilitating the dissociation of the proton.

-

Practical Implication: A pKa near physiological pH (7.4) means that the molecule will exist as a mixture of its neutral (protonated) and anionic (deprotonated) forms in biological systems. This equilibrium is critical as it dictates aqueous solubility, receptor binding interactions, and metabolic pathways.

Caption: Acid-base equilibrium of the phenolic hydroxyl group.

Part 3: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following are standardized, self-validating protocols for determining key physicochemical properties applicable to this compound.

Protocol 3.1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is an indicator of purity.

-

Preparation: Ensure the compound is dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point (147 °C).

-

Causality: A rapid initial heating saves time, but a slow ramp rate near the melting point is critical for thermal equilibrium between the sample and the thermometer.

-

Decrease the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A narrow range (<2 °C) indicates high purity.

-

Validation: Perform the measurement in triplicate. The results should be within a narrow margin of error. Calibrate the apparatus periodically with certified standards (e.g., benzophenone, caffeine).

Protocol 3.2: LogP Determination via HPLC Method (Based on OECD Guideline 117)

This is a rapid and reliable alternative to the shake-flask method for determining the partition coefficient.

-

Principle: The retention time of a substance on a reverse-phase HPLC column (e.g., C18) is linearly correlated with its LogP. By calibrating the system with standards of known LogP values, the LogP of the test compound can be determined.

-

System Setup:

-

Column: C18 stationary phase.

-

Mobile Phase: Isocratic mixture of methanol and water.

-

Detector: UV detector set to a wavelength where the compound has strong absorbance.

-

-

Calibration:

-

Prepare solutions of at least 6-8 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., values from 1.0 to 3.0).

-

Inject each standard and record its retention time (t_R).

-

Calculate the dead time (t_0) using an unretained compound (e.g., sodium nitrate).

-

Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

-

Plot log(k) vs. known LogP values. A linear regression should yield a correlation coefficient (r²) > 0.98 for a valid calibration.

-

-

Measurement:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample and record its retention time. Calculate its log(k).

-

-

Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.

-

Validation: The self-validating nature of this protocol lies in the linearity and correlation coefficient of the calibration curve. If the standards do not produce a highly linear plot, the system is not valid.

References

The Strategic Intermediate: A Technical Guide to 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 6284-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, serves as a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique arrangement of an aldehyde, a hydroxyl, a methoxy, and a nitro group on a benzene ring makes it a versatile building block for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. The strategic positioning of these functional groups allows for a variety of selective chemical transformations, providing a gateway to novel heterocyclic systems and pharmacologically active scaffolds. This guide provides an in-depth exploration of its synthesis, physicochemical properties, spectroscopic profile, and key applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 6284-92-0 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [2][3][4] |

| Molecular Weight | 197.15 g/mol | [3] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 147-148 °C | [3][5] |

| Boiling Point | 343.1 °C at 760 mmHg | [3] |

| Storage | 2-8°C, sealed, dry | [3] |

Note on Melting Point: While a melting point of 147-148°C is commonly cited, variations may be observed depending on the purity of the sample.

Synthesis and Mechanistic Considerations: The Gateway to a Versatile Intermediate

The synthesis of this compound typically involves the nitration of a suitably substituted benzaldehyde precursor. A plausible synthetic pathway can be inferred from related preparations, such as the synthesis of its isomer, 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, and from patents detailing the synthesis of derivatives.[6][7]

A key synthetic strategy involves the nitration of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The directing effects of the hydroxyl and methoxy groups are crucial in determining the position of nitration. The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. The interplay of these directing effects, along with steric hindrance, influences the regioselectivity of the nitration reaction.

Conceptual Synthetic Workflow

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic organic chemistry and drug discovery, the nuanced reactivity of substituted aromatic aldehydes provides a foundation for the construction of complex molecular architectures. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, also known as 2-nitroisovanillin, is a particularly intriguing scaffold. The strategic placement of a hydroxyl, a methoxy, an aldehyde, and a nitro group on the benzene ring imparts a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of a diverse array of bioactive compounds, pharmaceuticals, and functional materials.[1]

This technical guide offers a comprehensive exploration of the molecular characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just a compilation of data, but a deeper understanding of the causality behind its properties and synthetic utility. We will delve into its physicochemical properties, provide a validated synthesis protocol, dissect its spectroscopic signature, and explore its reactivity, all grounded in established scientific principles and supported by authoritative references.

Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. These parameters govern its solubility, reactivity, and handling requirements. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.15 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 147-148 °C | [1] |

| Boiling Point | 343.1 °C at 760 mmHg | [1] |

| CAS Number | 6284-92-0 | |

| MDL Number | MFCD00031118 | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The directing effects of the hydroxyl and methoxy groups on the aromatic ring guide the incoming nitro group to the position ortho to the hydroxyl group and meta to the aldehyde. The following protocol is a robust and reproducible method for this transformation.

Rationale for Experimental Choices

The choice of nitrating agent and reaction conditions is critical to achieve selective mononitration and avoid the formation of undesired byproducts. A mixture of nitric acid and a milder acidic medium, such as acetic acid, provides a controlled source of the nitronium ion (NO₂⁺) electrophile. Conducting the reaction at low temperatures (0-5 °C) is essential to manage the exothermic nature of the nitration and to minimize side reactions, including over-nitration.

Experimental Protocol: Nitration of o-Vanillin

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1 equivalent) in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of glacial acetic acid, while cooling in an ice bath.

-

Addition: Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred solution of o-vanillin over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

-

Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. A yellow precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold distilled water to remove any residual acid.

-

Drying: Dry the product, preferably in a vacuum oven at a low temperature.

Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the following proton signals are anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-10.5 | Singlet | 1H | Aldehyde (-CHO) |

| ~9.5-10.0 | Singlet (broad) | 1H | Hydroxyl (-OH) |

| ~7.5-7.8 | Doublet | 1H | Aromatic (H-6) |

| ~7.0-7.3 | Doublet | 1H | Aromatic (H-5) |

| ~3.9-4.1 | Singlet | 3H | Methoxy (-OCH₃) |

Note: The exact chemical shifts may vary depending on the solvent used and the concentration of the sample. The hydroxyl proton signal may be broad and its chemical shift is highly dependent on experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | Aldehyde Carbonyl (C=O) |

| ~150-155 | C4 (bearing -OCH₃) |

| ~145-150 | C3 (bearing -OH) |

| ~135-140 | C2 (bearing -NO₂) |

| ~125-130 | C1 |

| ~120-125 | C6 |

| ~110-115 | C5 |

| ~55-60 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000-3100 (sharp) | C-H stretch | Aromatic |

| 2850-3000 (sharp) | C-H stretch | Aldehyde, Methoxy |

| 1680-1700 (strong) | C=O stretch | Aldehyde (C=O) |

| 1570-1620 | C=C stretch | Aromatic |

| 1500-1550 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |

| 1330-1370 (strong) | N-O symmetric stretch | Nitro (-NO₂) |

| 1200-1300 | C-O stretch | Ether (Ar-O-CH₃) |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 197. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), and the methyl group from the methoxy moiety (-CH₃, 15 Da).

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its four functional groups. This makes it a versatile precursor in organic synthesis.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of reactions, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, to form alkenes, and amines, respectively. It can also undergo condensation reactions, such as the Knoevenagel condensation.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up pathways for the synthesis of various heterocyclic compounds, such as quinolines and indoles, through intramolecular cyclization reactions.

-

Hydroxyl and Methoxy Groups: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity. The methoxy group is generally stable but can be cleaved under harsh conditions if required.

The strategic combination of these functional groups makes this compound a valuable starting material for the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Conclusion

This compound is a multifaceted molecule with significant potential as a building block in synthetic chemistry. Its well-defined physicochemical properties, accessible synthesis, and the distinct reactivity of its functional groups provide a rich platform for the development of novel compounds. This guide has provided a detailed overview of its molecular structure, synthesis, and spectroscopic characteristics, offering a foundational resource for researchers aiming to harness its synthetic utility. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to the discovery of new molecules with valuable applications in medicine, materials science, and beyond.

References

solubility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 6284-92-0), a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] Due to a notable absence of quantitative solubility data in published literature, this document establishes a theoretical framework for predicting its solubility based on its physicochemical properties and molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in solution for process development, reaction optimization, and formulation design.

Introduction: The Synthetic Value of this compound

This compound is an aromatic aldehyde possessing a unique arrangement of functional groups—hydroxyl, methoxy, nitro, and aldehyde—that make it a versatile precursor for constructing complex molecular architectures.[1] Its utility as a building block in the development of antimicrobial and anti-inflammatory agents, as well as in the synthesis of dyes, underscores the importance of understanding its fundamental properties.[1]

Solubility is a critical parameter that dictates the efficiency of synthetic reactions, influences purification strategies such as crystallization, and is paramount in the formulation of active pharmaceutical ingredients (APIs). An informed approach to solvent selection can prevent yield losses, improve purity profiles, and streamline process scale-up. This guide provides the foundational knowledge and practical methodologies to effectively work with this compound in a laboratory setting.

Physicochemical Profile and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6284-92-0 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][3] |

| Molecular Weight | 197.15 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 147-148 °C | [1][2] |

| Boiling Point | 343.1 °C (at 760 mmHg) | [1] |

| Synonyms | 2-Nitro-3-hydroxy-4-methoxybenzaldehyde | [3] |

The molecule's structure is central to its interaction with solvents. The presence of a phenolic hydroxyl (-OH) group and an aldehyde (-CHO) group allows for hydrogen bonding. The nitro group (-NO₂) is strongly electron-withdrawing and polar, while the methoxy (-OCH₃) group also contributes to the molecule's polarity.

A key structural feature is the ortho positioning of the nitro and hydroxyl groups. This arrangement creates the potential for intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. This internal interaction can reduce the availability of the hydroxyl group to form hydrogen bonds with solvent molecules, a factor that must be considered when predicting solubility compared to its isomers, such as 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), where such intramolecular bonding is not possible.

Caption: Intramolecular H-bond in this compound.

Theoretical and Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound.[4] The molecule has significant polarity due to its multiple oxygen and nitrogen-containing functional groups.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds and have high polarity.[5][6] Also expected in polar protic solvents like lower-chain alcohols (methanol, ethanol) due to the ability to form hydrogen bonds.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and ethers.[7]

-

Low to Insoluble: Expected in non-polar solvents like hexane, cyclohexane, and toluene. The aromatic ring provides some non-polar character, but it is overcome by the polar functional groups.

-

Insoluble in Water: Despite its hydrogen bonding capability, the molecule's aromatic core and relatively large size for its number of polar groups likely lead to low aqueous solubility.[7] This is a common characteristic for many organic intermediates.

Known Qualitative Data: Published data confirms it is generally soluble in organic solvents such as alcohols, ethers, and ketones, and insoluble in water.[7] It has also been reported to be soluble in chloroform.[8]

Recommended Protocol: Quantitative Solubility Determination

To address the absence of quantitative data, the following robust protocol for determining equilibrium solubility via the shake-flask method is provided. This method is a gold standard for establishing reliable solubility data.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Solvent of choice (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. A longer time may be necessary to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the precise concentration of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Caption: Experimental workflow for quantitative solubility determination.

A Logic-Based Solvent Selection Framework

Choosing the right solvent is a systematic process. The following framework, based on the principles of polarity and specific molecular interactions, can guide solvent selection for solubility testing and reaction chemistry.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE CAS#: 6284-92-0 [m.chemicalbook.com]

- 3. 3-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

melting point and boiling point of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

An In-depth Technical Guide to the Physicochemical Characterization of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the determination and significance of the melting and boiling points of this compound (CAS No: 6284-92-0). Primarily serving as a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, a precise understanding of its physical properties is paramount for its application in process chemistry, quality control, and drug development.[1][2] This document details the theoretical underpinnings, validated experimental protocols, and structural-property relationships that define the phase transitions of this compound. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's fundamental characteristics.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic aldehyde. Its molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for the synthesis of more complex molecules.[1][2] These functional groups allow for selective chemical modifications, rendering it a valuable building block in the development of bioactive compounds, including antimicrobial and anti-inflammatory agents, as well as in the synthesis of specialized dyes.[1][2]

The melting and boiling points are critical physical constants that provide a primary indication of a substance's purity. For a crystalline solid, a sharp, well-defined melting point range is indicative of high purity, whereas impurities typically cause a depression and broadening of this range.[3][4] The boiling point, especially for a compound with a high molecular weight, provides insight into the intermolecular forces at play and dictates the conditions required for purification by distillation and for its handling in high-temperature reactions.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These values serve as the benchmark for experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][5] |

| Molecular Weight | 197.15 g/mol | [1][2] |

| Appearance | Solid | [6][7] |

| CAS Number | 6284-92-0 | [6] |

| Melting Point | 147-148 °C | [1] |

| Boiling Point | 343.1 °C (at 760 mmHg) | [1] |

Determination of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[4] This transition occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, while the polar nitro and aldehyde groups contribute to strong dipole-dipole interactions. These combined forces result in a relatively high melting point of 147-148 °C.

Two primary methods are employed for the accurate determination of the melting point: the capillary method (using a Thiele tube or a modern digital apparatus) and Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination (Thiele Tube Method)

This classical method relies on indirect heating of a small sample in a capillary tube via a circulating oil bath, ensuring a slow and uniform temperature increase.[6]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[8] Pack the sample tightly by tapping the tube.[1]

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a small rubber band, aligning the sample with the thermometer bulb.[6][9] The rubber band must remain above the level of the heating oil to prevent it from softening and failing.

-

Heating: Immerse the thermometer and attached capillary into a Thiele tube containing silicone oil, ensuring the sample is positioned centrally within the main body of the tube.[1]

-

Observation: Gently heat the side arm of the Thiele tube with a microburner.[1] The unique shape of the tube promotes natural convection currents, ensuring uniform heating of the oil.[3] Heat rapidly to about 15-20 °C below the expected melting point (approx. 130 °C), then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[1] The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (≤ 2 °C).[3]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides a quantitative measure of the energy absorbed during melting (enthalpy of fusion).

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Analysis: The instrument heats both pans, and the added heat required to maintain the sample pan at the same temperature as the reference pan during the phase transition is measured.[12][13]

-

Data Interpretation: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Workflow for Melting Point Verification

The following diagram illustrates the logical workflow for determining and verifying the melting point of a new batch of this compound.

Caption: Workflow for Melting Point Determination and Purity Assessment.

Determination of the Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Due to its high molecular weight and strong intermolecular forces, this compound has a high boiling point of 343.1 °C at standard pressure (760 mmHg).[1] Experimental determination at this temperature can be challenging and may risk decomposition of the compound. Therefore, boiling point determination is often performed under reduced pressure.

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method is ideal for small sample quantities and avoids the need for a full distillation setup.[15]

Methodology:

-

Apparatus Setup: Place a few drops of the molten this compound into a small fusion tube. Insert a capillary tube, sealed at one end, into the fusion tube with the open end down.[16]

-

Heating Assembly: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or other heating apparatus.

-

Heating and Observation: Heat the apparatus. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[17] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor has displaced all the air and the temperature is slightly above the boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The moment the vapor pressure inside the capillary becomes less than the external pressure, the liquid will be drawn up into the capillary tube.[17] The temperature at which the liquid just begins to enter the capillary is the boiling point at that pressure.[15]

-

Pressure Correction: Record the ambient barometric pressure. If the determination is not performed at 760 mmHg, a nomograph or pressure correction formula should be used to estimate the normal boiling point. A liquid's boiling point decreases as the external pressure is lowered.[14][18]

Workflow for Boiling Point Determination

The following diagram outlines the process for determining the boiling point of a high-boiling liquid.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point of 147-148 °C and the normal boiling point of 343.1 °C are defining physical characteristics of this compound. The protocols detailed in this guide, from the classical Thiele tube method to modern DSC analysis, provide robust and verifiable means for confirming these values. For researchers in drug discovery and process chemistry, the precise determination of these properties is a non-negotiable first step in quality assurance, ensuring the integrity of starting materials and the reproducibility of synthetic protocols.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [myskinrecipes.com]

- 3. flinnsci.com [flinnsci.com]

- 4. athabascau.ca [athabascau.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. timstar.co.uk [timstar.co.uk]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. mt.com [mt.com]

- 12. Differential scanning calorimetry [cureffi.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Boiling point - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. Video: Boiling Points - Concept [jove.com]

- 18. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

An In-depth Technical Guide to 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical discovery, evolution of its synthesis, detailed physicochemical properties, and its significant applications in the creation of complex molecules for the pharmaceutical and agrochemical industries.

Introduction: A Versatile Building Block

This compound, with the CAS Registry Number 6284-92-0, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its molecular structure, featuring a hydroxyl, a methoxy, a nitro group, and an aldehyde function on a benzene ring, provides a rich platform for a variety of chemical transformations. This unique arrangement of functional groups allows for regioselective reactions, making it a valuable precursor in the multi-step synthesis of complex target molecules, particularly those with biological activity.

Discovery and Historical Context

While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in early chemical literature, its origins can be traced to the broader exploration of electrophilic aromatic substitution on substituted benzaldehydes in the early 20th century. The chemistry of vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), was a fertile ground for such investigations.

The nitration of aromatic aldehydes, a fundamental reaction in organic chemistry, was extensively studied during this period. For instance, the synthesis of the related compound 5-nitrovanillin was well-documented by K. H. Slotta and G. Szyszka in 1935, indicating that the reactivity of these systems towards nitrating agents was an active area of research.[1] It is highly probable that this compound was first synthesized and characterized in a similar context, likely as part of systematic studies on the influence of directing groups in electrophilic aromatic substitution.

A notable modern report by Wang et al. in 2001 describes the synthesis of this compound, referring to it as 5-hydroxy-4-methoxy-2-nitrobenzaldehyde due to alternative IUPAC numbering conventions.[2] This work provides a clear synthetic pathway and modern analytical characterization, solidifying its place as a readily accessible synthetic intermediate.

Synthesis of this compound

The primary and most logical synthetic route to this compound involves the direct nitration of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl and methoxy groups on the aromatic ring are activating and ortho-, para-directing. However, the aldehyde group is deactivating and meta-directing. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of the nitration.

Key Synthetic Pathway: Nitration of Isovanillin

The synthesis commences with the nitration of isovanillin. Due to the presence of the activating hydroxyl and methoxy groups, the position ortho to the hydroxyl group and meta to the aldehyde (the C2 position) is susceptible to electrophilic attack.

Experimental Protocol: Synthesis via Nitration of Isovanillin

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Nitration Reaction: Dissolve isovanillin in a suitable solvent such as dichloromethane in a separate flask and cool it in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the isovanillin solution, ensuring the temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out.

-

Extraction and Neutralization: Extract the product with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Alternative Route from Veratraldehyde

An alternative synthesis, as described by Wang et al., starts from veratraldehyde (3,4-dimethoxybenzaldehyde).[2] This multi-step process involves nitration followed by a selective demethylation.

-

Nitration of Veratraldehyde: Veratraldehyde is first nitrated to yield 4,5-dimethoxy-2-nitrobenzaldehyde.

-

Selective Demethylation: The resulting dinitrated compound undergoes selective hydrolysis of the methoxy group at the 5-position (para to the nitro group and ortho to the aldehyde) to yield the final product. This selective demethylation is a key step, often achieved using reagents that can preferentially cleave the ether bond at that specific position.

Diagram of the Synthetic Pathway from Veratraldehyde:

Caption: Synthesis of this compound from Veratraldehyde.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | [3] |

| Molecular Weight | 197.15 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 147-148 °C | [3] |

| Boiling Point | 343.1 °C at 760 mmHg | [3] |

| CAS Number | 6284-92-0 | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group, the aromatic carbons, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present: a strong carbonyl (C=O) stretching frequency for the aldehyde, broad O-H stretching for the hydroxyl group, C-O stretching for the ether linkage, and characteristic peaks for the nitro group (N-O stretching).

-

MS (Mass Spectrometry): The mass spectrum provides the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used to confirm the structure. The structure of the compound was confirmed by 1H-NMR, IR and MS spectrum.[2]

Applications in Organic Synthesis

The strategic placement of multiple functional groups makes this compound a valuable intermediate in the synthesis of a wide array of more complex molecules. It is primarily used in the production of pharmaceuticals and agrochemicals.[3]

Precursor for Bioactive Molecules

The compound serves as a scaffold for the construction of various heterocyclic and polyfunctionalized aromatic compounds. The aldehyde group can be readily transformed into other functionalities or used in condensation reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl and methoxy groups can also be modified or participate in cyclization reactions. These transformations open up pathways to a diverse range of target molecules with potential biological activities, including antimicrobial and anti-inflammatory agents.[3]

Role in the Synthesis of Dyes and Photochemicals

The aromatic structure and the presence of the electron-withdrawing nitro group also make this compound a useful intermediate in the synthesis of dyes and photochemical materials.[3]

Workflow for Utilization in Synthesis:

Caption: Synthetic transformations of this compound.

Conclusion

This compound stands as a testament to the enduring utility of well-designed synthetic intermediates. Its history, rooted in the fundamental explorations of aromatic chemistry, has paved the way for its current role as a versatile building block in the development of complex organic molecules. The strategic arrangement of its functional groups offers a multitude of synthetic handles, enabling chemists to construct novel compounds with potential applications in medicine and materials science. This guide has provided a detailed overview of its discovery, synthesis, and applications, underscoring its significance for the research and development community.

References

Unlocking the Potential of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde: A Technical Guide to Emerging Research Areas

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a versatile aromatic aldehyde, stands as a molecule of significant untapped potential for the scientific community. Its unique substitution pattern, featuring hydroxyl, methoxy, and nitro functionalities, offers a rich scaffold for the synthesis of novel compounds with diverse applications. While primarily recognized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, its intrinsic bioactivity and utility in materials science remain substantially underexplored.[1] This technical guide provides an in-depth exploration of promising research avenues for this compound, moving beyond its current applications. We will delve into its potential as a cornerstone for the development of next-generation therapeutic agents, advanced materials, and sophisticated analytical tools. This document is designed to serve as a practical roadmap, complete with detailed experimental protocols and computational workflows, to empower researchers to unlock the full scientific value of this intriguing molecule.

Introduction: The Scientific Landscape of this compound

This compound (CAS No. 6284-92-0) is a crystalline solid with a molecular weight of 197.15 g/mol and a melting point of 147-148°C. Its strategic placement of functional groups—an aldehyde for condensation reactions, a phenolic hydroxyl for derivatization or metal chelation, a methoxy group influencing electronic properties, and a nitro group that can be reduced to an amine or act as an electron-withdrawing group—makes it a highly versatile building block in organic synthesis.[1]

Currently, its application is largely confined to being a precursor in multi-step synthetic pathways.[1] However, the inherent reactivity of its functional groups suggests a much broader scope of utility. This guide will illuminate three key areas of research that hold significant promise: Medicinal Chemistry, Materials Science, and Computational Drug Design.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motif of a substituted benzaldehyde is a common feature in a vast array of biologically active compounds. The unique electronic and steric properties of this compound make it an ideal starting point for the synthesis of novel therapeutic agents.

Synthesis and Evaluation of Novel Schiff Bases as Antimicrobial Agents

Scientific Rationale: Schiff bases derived from various substituted benzaldehydes are well-documented for their wide spectrum of antimicrobial activities. The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to their biological efficacy. The presence of the hydroxyl and nitro groups in the parent aldehyde can further enhance the antimicrobial potential of the resulting Schiff bases through increased hydrogen bonding capabilities and altered electronic properties.

Proposed Research Workflow:

References

An In-depth Technical Guide on the Role of Functional Groups in 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde Reactivity

Abstract

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic compound whose chemical behavior is a direct consequence of the complex interplay between its four distinct functional groups. This technical guide provides an in-depth analysis of how the hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and aldehyde (-CHO) groups collectively dictate the molecule's electronic landscape, steric environment, and overall reactivity. We will explore the nuanced electronic effects (inductive and mesomeric), examine how these properties govern reactions at the aldehyde and the aromatic ring, and provide validated experimental protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals who utilize substituted benzaldehydes as intermediates in complex organic synthesis.

Introduction: A Molecule of Competing Influences

This compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and bioactive compounds.[1] Its utility stems from the rich and often competing chemical functionalities integrated into a single benzene ring. The reactivity of this molecule is not merely the sum of its parts but a sophisticated negotiation between electron-donating and electron-withdrawing forces, as well as steric constraints.

-

Hydroxyl Group (-OH): An activating, ortho, para-directing group.

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

-

Nitro Group (-NO₂): A powerfully deactivating, meta-directing group.

-

Aldehyde Group (-CHO): A deactivating, meta-directing group and a primary site for nucleophilic attack.

Understanding how these groups modulate each other's intrinsic properties is paramount to predicting reaction outcomes and designing rational synthetic pathways.

The Electronic and Steric Landscape

The reactivity of the benzaldehyde core is governed by the net electronic effect of the three other substituents. These effects are broadly categorized as inductive (through-bond polarization) and mesomeric or resonance (through-space delocalization of π-electrons).

| Functional Group | Inductive Effect (-I / +I) | Mesomeric (Resonance) Effect (-M / +M) | Net Effect on Ring Electron Density |

| **Nitro (-NO₂) ** | Strongly -I | Strongly -M | Strongly Electron-Withdrawing |

| Aldehyde (-CHO) | Moderately -I | Moderately -M | Electron-Withdrawing |

| Hydroxyl (-OH) | Strongly -I | Strongly +M | Electron-Donating (net) |

| Methoxy (-OCH₃) | Moderately -I | Strongly +M | Strongly Electron-Donating (net) |

The nitro group is the dominant force, exerting a potent electron-withdrawing effect through both induction and resonance.[2] This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but highly activated for nucleophilic aromatic substitution (SNAr).[3][4] The hydroxyl and methoxy groups, conversely, donate electron density via resonance, which counteracts the withdrawing effects to some extent.

The aldehyde's carbonyl carbon is an electrophilic center. The powerful electron-withdrawing nitro group at the ortho position significantly increases this electrophilicity, making the aldehyde more susceptible to attack by nucleophiles compared to benzaldehyde itself.[2]

Visualization: Electronic Influence Diagram

The following diagram illustrates the push-pull dynamics of the functional groups on the aromatic ring.

References

Methodological & Application

The Strategic Utility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with potent biological activity is a perpetual endeavor. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde stands out as a particularly valuable starting material in this quest. Its strategic arrangement of functional groups—an aldehyde for versatile condensations, a phenolic hydroxyl for modulation of solubility and receptor interactions, and an ortho-positioned nitro group that can serve as a precursor to a fused heterocyclic ring—renders it a powerful scaffold for the synthesis of a diverse array of bioactive compounds.[1][2] This guide provides an in-depth exploration of its application in constructing key pharmacophores, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The inherent reactivity of its substituents allows for a range of chemical transformations, leading to the creation of complex molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[2] This document will delve into three principal synthetic pathways originating from this versatile benzaldehyde derivative: the synthesis of quinoline cores, the formation of Schiff bases, and the construction of coumarin frameworks. Each section will elucidate the mechanistic underpinnings of the reactions, provide step-by-step protocols, and discuss the biological relevance of the resulting molecular families.

I. Domino Nitro Reduction-Friedländer Heterocyclization: A Gateway to Bioactive Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer and antimalarial agents. The Domino Nitro Reduction-Friedländer heterocyclization offers an elegant and efficient one-pot method to construct substituted quinolines from 2-nitrobenzaldehydes. This reaction proceeds through an in situ reduction of the nitro group to an amine, which then undergoes a Friedländer annulation with an active methylene compound.

Causality of Experimental Choices:

The choice of iron powder in glacial acetic acid is a classic and robust method for the reduction of nitroarenes. It is favored for its cost-effectiveness, operational simplicity, and tolerance of various functional groups. The acidic medium protonates the nitro group, facilitating its reduction by iron metal. The subsequent Friedländer condensation is catalyzed by the acidic environment, which promotes both the initial Knoevenagel condensation between the newly formed 2-aminobenzaldehyde and the active methylene compound, and the final cyclization and dehydration to form the aromatic quinoline ring.

Experimental Protocol: Synthesis of a Substituted 7-Hydroxy-8-methoxyquinoline

This protocol details the synthesis of a hypothetical, yet representative, 7-hydroxy-8-methoxyquinoline derivative from this compound and ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Iron powder (<100 mesh)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (2.0-3.0 equiv).

-

Heating: Heat the reaction mixture to 95-110 °C.

-

Reduction: Once the target temperature is reached, add iron powder (4.0 equiv) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.

-

Reaction Monitoring: Maintain the temperature and stir the reaction for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with additional ethyl acetate.

-

Neutralization: Carefully pour the filtrate into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted 7-hydroxy-8-methoxyquinoline.

Data Presentation:

| Starting Material | Active Methylene Compound | Product | Expected Yield (%) |

| This compound | Ethyl acetoacetate | Ethyl 7-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate | 70-85 |

| This compound | Malononitrile | 7-Hydroxy-8-methoxy-2-methylquinoline-3-carbonitrile | 75-90 |

| This compound | Acetylacetone | 1-(7-Hydroxy-8-methoxy-2-methylquinolin-3-yl)ethan-1-one | 65-80 |

Visualization of Workflow:

II. Synthesis of Schiff Bases: Scaffolds for Antimicrobial Agents

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds that have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases. The resulting imine can be a key pharmacophoric element, and the substituents on the aromatic rings can be tailored to optimize biological activity.

Causality of Experimental Choices:

The condensation reaction to form a Schiff base is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the removal of the water molecule formed during the reaction. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde carbon and promoting the nucleophilic attack by the amine.

Experimental Protocol: Synthesis of a Schiff Base with Potential Antimicrobial Activity

This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline, a class of compounds that has shown promise as antimicrobial agents.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

-

Amine Addition: Add the substituted aniline (1.0 equiv) to the solution.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

-

Reaction: Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry it in a vacuum oven.

Data Presentation:

| Amine Reactant | Product Schiff Base | Expected Biological Activity |

| 4-Fluoroaniline | (E)-4-((4-fluorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | Antibacterial, Antifungal |

| 4-Chloroaniline | (E)-4-((4-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | Antibacterial, Antifungal |

| 4-Aminobenzoic acid | 4-(((E)-(3-hydroxy-4-methoxy-2-nitrophenyl)methylene)amino)benzoic acid | Anticancer, Antibacterial |

Visualization of Reaction Scheme:

III. Knoevenagel Condensation: Constructing Coumarin Scaffolds